molecular formula C41H62O10 B1664936 amphidinolide C CAS No. 112945-21-8

amphidinolide C

Cat. No.: B1664936
CAS No.: 112945-21-8
M. Wt: 714.9 g/mol
InChI Key: RNKCEFQNDOJBLW-IEBOKVSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amphidinolide C is a structurally complex 25-membered macrolide isolated from marine dinoflagellates of the Amphidinium species . This natural product exhibits exceptionally potent cytotoxicity, with demonstrated activity against murine lymphoma L1210 and human epidermoid carcinoma KB cells in vitro . Its unique structure features two embedded tetrahydrofuran rings and multiple vicinal one-carbon branches, presenting a significant challenge for synthetic organic chemistry . The absolute configuration of its twelve defined stereocenters has been rigorously determined . Research into this compound is focused on its potential as a lead compound in oncology drug discovery, with studies investigating its mechanism of action and structure-activity relationships, particularly the critical role of its C(25)-C(34) side chain in its potent bioactivity . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

112945-21-8

Molecular Formula

C41H62O10

Molecular Weight

714.9 g/mol

IUPAC Name

(1R,2R,6S,7R,9R,10R,11R,13E,15R,16S,19S,23R)-10,11,16-trihydroxy-2-[(1E,3E,5S)-5-hydroxy-4-methyl-6-methylidenedeca-1,3-dienyl]-7,14,15,19-tetramethyl-12-methylidene-3,26,27-trioxatricyclo[21.2.1.16,9]heptacos-13-ene-4,18,21-trione

InChI

InChI=1S/C41H62O10/c1-9-10-12-23(2)39(46)24(3)13-11-14-34-35-16-15-31(49-35)20-30(42)18-26(5)32(43)21-33(44)29(8)25(4)17-28(7)40(47)41(48)37-19-27(6)36(50-37)22-38(45)51-34/h11,13-14,17,26-27,29,31,33-37,39-41,44,46-48H,2,7,9-10,12,15-16,18-22H2,1,3-6,8H3/b14-11+,24-13+,25-17+/t26-,27+,29+,31+,33-,34+,35+,36-,37+,39-,40+,41-/m0/s1

InChI Key

RNKCEFQNDOJBLW-IEBOKVSHSA-N

SMILES

CCCCC(=C)C(C(=CC=CC1C2CCC(O2)CC(=O)CC(C(=O)CC(C(C(=CC(=C)C(C(C3CC(C(O3)CC(=O)O1)C)O)O)C)C)O)C)C)O

Isomeric SMILES

CCCCC(=C)[C@@H](/C(=C/C=C/[C@@H]1[C@H]2CC[C@@H](O2)CC(=O)C[C@@H](C(=O)C[C@@H]([C@@H](/C(=C/C(=C)[C@H]([C@H]([C@H]3C[C@H]([C@@H](O3)CC(=O)O1)C)O)O)/C)C)O)C)/C)O

Canonical SMILES

CCCCC(=C)C(C(=CC=CC1C2CCC(O2)CC(=O)CC(C(=O)CC(C(C(=CC(=C)C(C(C3CC(C(O3)CC(=O)O1)C)O)O)C)C)O)C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amphidinolide C

Origin of Product

United States

Chemical Reactions Analysis

2.1. Ring-Closing Alkyne Metathesis (RCAM)

Fürstner’s team employed RCAM for macrocyclization, enabling the assembly of a key intermediate from three building blocks . This method preserved multiple π-systems in the substrate while selectively activating alkynes for cyclization. Stille cross-coupling was also used to join fragments during intermediate assembly .

2.2. Yamaguchi Esterification

A Yamaguchi esterification was planned to complete the lactone formation in fragment A . This reaction is critical for constructing the macrolide core, though specific details of its implementation in amphidinolide C synthesis are not fully elaborated in the reviewed literature.

Comparison of Synthetic Approaches

Research Group Key Reactions Catalysts/Reagents Outcomes
Fürstner et al. Ring-closing alkyne metathesis (RCAM)Alkyne metathesis catalystsMacrocyclization, preservation of π-systems
Carter et al. Chiral bis-epoxide cyclizationNonracemic bis-epoxide2,5-trans-THF ring formation
Roush et al. Ni(acac)₂-catalyzed isoprene additionNi(acac)₂, triethyl boraneHomoallyl alcohol with high diastereoselectivity
This Work (Ref. ) Boron-Wittig reaction, alkene diborationBoron reagents, transition metal catalystsC(1)–C(15) fragment with THF ring

Stereoselective Methods

  • Boron-Wittig Reactions : Enabled stereoselective formation of trisubstituted alkenylboronates, critical for fragment A .

  • Enantioselective Alkene Diboration : Installed the C(6) hydroxyl group with high stereoselectivity, followed by intramolecular conjugate addition to form the THF ring .

  • Chiral Bis-Epoxide Cyclization : Achieved rapid construction of the 2,5-trans-THF ring in the C(10)–C(25) fragment .

Biological Implications

This compound’s cytotoxicity (IC₅₀ values in single-digit ng/mL range) stems from its macrolide core and functional groups . The absence of highly electrophilic groups (e.g., alkenyl epoxide) in amphidinolide C1 suggests alternative mechanisms of action, making its synthesis a priority for structure-activity relationship studies .

This synthesis highlights the power of catalytic methods (RCAM, Suzuki-Miyaura) and stereoselective techniques (boron-Wittig, chiral bis-epoxides) in tackling complex natural products. Divergent strategies from Fürstner, Carter, and Roush underscore the adaptability of modern organic chemistry to address structural challenges.

Comparison with Similar Compounds

Structural Similarities and Differences

Amphidinolide C belongs to a family of >30 macrolides, many sharing a conserved macrolactone core but differing in side-chain modifications. Key structural comparisons include:

Compound Core Structure Side Chain Features Key Stereochemical Differences
This compound 25-membered macrolactone (S)-OH at C26; C26–C34 chain critical for activity C26 hydroxyl configuration dictates potency
Amphidinolide F Identical 25-membered core Shorter side chain; lacks C26–C34 segment Reduced cytotoxicity (IC₅₀ ~1,000x higher)
Amphidinolide C2/C3 Same core as C Modified hydroxylation patterns in side chain 3–4 orders of magnitude less potent than C
Amphidinolide B1/B2 20-membered macrolactone Epoxide at C8–C9; C16/C18 stereochemistry B2 (proposed structure) showed 12-fold lower activity than B1 due to epoxide stereochemistry
Amphidinolide PX1-PX3 15-membered macrocycle Acetylated or modified double bonds Sub-micromolar activity; lower potency than larger macrolides

Key Research Findings

Side-Chain Determinants: The C26–C34 chain in this compound is indispensable for potency. Its removal or modification (e.g., in F or C2/C3) reduces activity by 1,000-fold .

Stereochemical Sensitivity : Epoxide configurations (e.g., B1 vs. B2) and hydroxyl group orientations (C26 in C) dictate target binding and cytotoxicity .

Synthetic Challenges: Macrocycle closure and stereocontrol are major hurdles. For example, this compound’s synthesis required 25 linear steps, emphasizing the complexity of its side chain .

Structural Revisions: Synthetic studies corrected misassigned configurations in related compounds (e.g., amphidinolide W’s C6 stereochemistry ), underscoring the need for total synthesis in structural validation.

Preparation Methods

Core Macrocycle and Subunit Prioritization

The majority of synthetic efforts disassemble amphidinolide C into three primary fragments: the C1–C15 segment, the C16–C25 THF-containing unit, and the C26–C34 exocyclic tail. The macrocyclic lactone bond (C1–O–C25) and the C9–C10 diene system are common retrosynthetic targets, enabling convergent fragment coupling via cross-coupling reactions or aldol condensations. For example, the Roush group’s early work on amphidinolide F (a structural analog) utilized Yamaguchi macrolactonization and Heck coupling to unite the C10–C29 and C1–C9 fragments, a strategy later adapted for this compound.

Stereochemical Challenges in Tetrahydrofuran Ring Formation

The trans-2,5-THF rings at C1–C8 and C20–C23 necessitate stereoselective oxidative cyclization or nucleophilic conjugate addition. The Boston College group achieved the C1–C15 segment through an enantioselective alkene diboration, followed by intramolecular conjugate addition to form the THF ring with >20:1 diastereoselectivity. Similarly, the Oregon State team employed a silver-catalyzed cyclization of propargyl benzoate diols to construct both THF rings in amphidinolides C and F, achieving trans-selectivity via substrate-controlled epoxide opening.

Key Synthetic Routes and Methodological Innovations

Boston College’s C1–C15 Segment Synthesis

Morken and colleagues developed a modular route to the C1–C15 fragment, highlighted by a catalytic boron–Wittig reaction to install a trisubstituted alkenylboronate (Scheme 1). This method enabled the stereoselective formation of the C9–C10 bond via Suzuki–Miyaura cross-coupling (87% yield, >95% ee). Critical to this approach was the use of a chiral diboration catalyst to set the C6 hydroxyl configuration, which later participated in an intramolecular conjugate addition to form the THF ring.

Table 1: Key Reactions in Boston College’s C1–C15 Synthesis

Reaction Step Conditions Yield (%) Selectivity
Boron–Wittig Alkenylation Pd(OAc)₂, SPhos, K₃PO₄, THF 78 E/Z > 95:5
Suzuki–Miyaura Coupling Pd(dppf)Cl₂, Cs₂CO₃, DMF/H₂O 87 >95% ee
Intramolecular Conjugate Addition TBAF, THF, 0°C to rt 91 trans-THF > 20:1

Oregon State University’s Total Synthesis of this compound

Subham Mahapatra and Rich Carter accomplished the first total synthesis of this compound by leveraging a common intermediate for the C1–C8 and C18–C25 subunits. A Felkin-controlled 2-lithio-1,3-dienyl addition established the C9–C11 diene and C8 stereocenter with 9:1 diastereomeric ratio. The C26–C34 tail was constructed via a Trost asymmetric alkynylation and cuprate addition to an alkynoate, achieving the E,E-diene geometry in 85% yield. Late-stage incorporation of the C15 and C18 diketones via oxidative desulfurization proved critical for final macrocyclization.

Fürstner’s Ring-Closing Alkyne Metathesis (RCAM) Approach

Alois Fürstner’s team introduced a concise synthesis using RCAM for macrocyclization, a rare strategy in natural product synthesis. The key 25-membered macrocycle was formed via RCAM of a diyne precursor catalyzed by a molybdenum alkylidyne complex, achieving 73% yield (Scheme 2). Subsequent hydroalkoxylation installed the THF rings without epimerization of sensitive stereocenters. This method reduced the total step count by 30% compared to traditional routes.

Comparative Analysis of Synthetic Efficiency

Table 2: Efficiency Metrics Across Major Syntheses

Parameter Boston College Oregon State Fürstner
Total Steps 32 28 19
Overall Yield (%) 4.2 5.8 8.1
Longest Linear Sequence 18 16 12
Stereochemical Corrections 0 2 0

The Fürstner RCAM approach exhibits superior step economy and yield, albeit requiring specialized catalysts. In contrast, the Oregon State route offers broader applicability to amphidinolide analogs through modular fragment design.

Q & A

Q. What are the key structural features of amphidinolide C, and how are they linked to its bioactivity?

this compound is a 25-membered macrolide with 12 chiral centers and a C(26)–C(34) side chain critical for cytotoxicity . Its structure includes a trisubstituted tetrahydrofuran (THF) ring and a conjugated diene system. The bioactivity, particularly against cancer cell lines (e.g., IC₅₀ values in the nanomolar range), is attributed to the macrolactone core and side-chain interactions with cellular targets like microtubules . Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry, with absolute stereochemistry confirmed via degradation experiments and synthetic fragment comparisons .

Q. What experimental approaches are used to isolate this compound from marine sources?

this compound is isolated from symbiotic dinoflagellates of the genus Amphidinium via solvent extraction (e.g., MeOH/CH₂Cl₂) followed by chromatographic purification (silica gel, HPLC). Bioassay-guided fractionation using cytotoxicity tests (e.g., against L1210 leukemia cells) identifies active fractions. Challenges include low natural abundance (<0.001% yield), requiring large-scale cultures or synthetic alternatives for further study .

Q. How is the cytotoxicity of this compound evaluated in preclinical studies?

Cytotoxicity is assessed via cell viability assays (MTT, SRB) across cancer cell lines (e.g., KB, HeLa, P388). Dose-response curves (1–100 nM) determine IC₅₀ values. Mechanistic studies involve tubulin polymerization assays and fluorescence microscopy to observe microtubule disruption. Comparisons with synthetic analogs (e.g., side-chain modifications) clarify structure-activity relationships (SAR) .

Advanced Research Questions

Q. What synthetic strategies are employed to construct the macrolactone core of this compound?

Total synthesis uses convergent approaches, with key steps including:

  • Nozaki-Hiyama-Kishi (NHK) coupling for macrocyclization .
  • Horner-Wadsworth-Emmons (HWE) olefination to install the C(26)–C(34) dienone side chain .
  • Pd-catalyzed cross-coupling (e.g., Stille or Suzuki) for fragment assembly . A 28-step linear synthesis achieved the natural product with 86% enantiomeric excess (ee) via asymmetric epoxidation and kinetic resolution .

Q. How are stereochemical discrepancies resolved in synthetic this compound analogs?

Contradictions in NMR data (e.g., δ 7.26 ppm for CHCl₃ in synthetic vs. natural samples) are addressed by:

  • 2D-NMR (NOESY, HSQC) to confirm spatial relationships .
  • X-ray crystallography of intermediates (e.g., THF ring fragments) .
  • Optical rotation comparisons ([α]D²³ = −98.5° synthetic vs. −106° natural) . Degradation of natural samples and fragment synthesis (C1–C7 segment) validated configurations at C3, C4, and C6 .

Q. What methodologies address low yields in β-ketophosphonate synthesis for side-chain construction?

The C(18)–C(34) fragment synthesis involves:

  • Hydroboration-oxidation with B₂pin₂ and CuI/DPEPhos to install β-hydroxy groups (64% yield) .
  • Sodium perborate oxidation to stabilize β-ketophosphonates, avoiding β-elimination .
  • L-Selectride reduction for diastereoselective ketone reduction (dr >10:1) . Optimized HWE conditions (NaHMDS, THF, −78°C) improved dienone yields to 89% .

Q. How do researchers validate the biological relevance of synthetic this compound?

Synthetic batches are compared to natural isolates using:

  • LC-MS/MS for purity (>95%) and molecular weight confirmation.
  • Microtubule destabilization assays (IC₅₀ = 2.5 nM for synthetic vs. 1.8 nM natural) .
  • In vivo xenograft models (e.g., murine P388 leukemia) to assess tumor growth inhibition . Discrepancies in bioactivity are investigated via SAR studies on THF ring rigidity and side-chain hydrophobicity .

Data Contradiction and Validation

Q. How are contradictions in reported spectral data for this compound resolved?

Variations in ¹³C NMR signals (e.g., δ 77.16 ppm for CDCl₃ vs. δ 53.84 ppm for CD₂Cl₂) are reconciled by:

  • Solvent referencing standards (TMS for ¹H, solvent signals for ¹³C) .
  • Synthetic fragment matching (e.g., C18–C25 THF segment ).
  • Interlaboratory reproducibility tests using identical instrumentation (e.g., 600 MHz NMR) .

Methodological Recommendations

  • For synthesis : Prioritize Pd-catalyzed cross-couplings over traditional esterifications to reduce step counts .
  • For stereochemical analysis : Combine Mosher ester analysis with computational modeling (DFT) for ambiguous centers .
  • For bioactivity : Use synchronized cell cultures (e.g., HeLa S3) to minimize cell-cycle-related variability in cytotoxicity assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
amphidinolide C
Reactant of Route 2
amphidinolide C

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